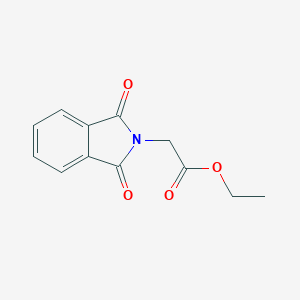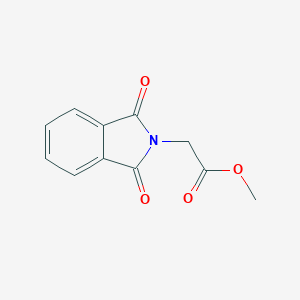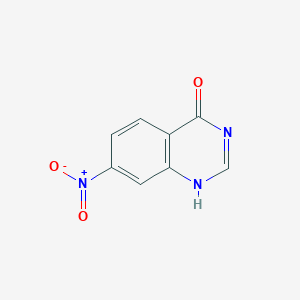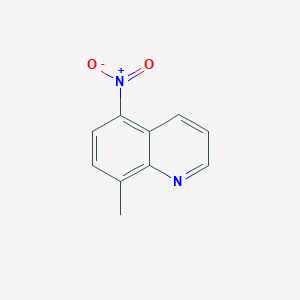![molecular formula C12H14O4 B188148 2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane CAS No. 5660-56-0](/img/structure/B188148.png)
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane, commonly known as DPEPhos, is a type of ligand used in various chemical reactions. It is a bidentate phosphine ligand that has been shown to be effective in catalyzing various chemical reactions. In
Mecanismo De Acción
DPEPhos acts as a bidentate ligand, coordinating with metal ions to form complexes. The metal-DPEPhos complexes then act as catalysts, facilitating various chemical reactions. The exact mechanism of action of DPEPhos in different reactions may vary, but it generally involves the activation of substrates and the stabilization of transition states.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of DPEPhos. However, it is known that DPEPhos is not intended for use as a drug and should not be administered to animals or humans. It is primarily used in chemical reactions and has no known physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPEPhos has several advantages as a ligand in chemical reactions. It is easy to synthesize and purify, and it has been shown to be effective in various reactions. However, DPEPhos also has limitations. It is not effective in all reactions, and its effectiveness may vary depending on the substrate and reaction conditions. Additionally, DPEPhos is sensitive to air and moisture, and it should be stored and handled carefully to prevent degradation.
Direcciones Futuras
There are several future directions for research on DPEPhos. One direction is to explore its application in new chemical reactions and its effectiveness compared to other ligands. Another direction is to investigate the mechanism of action of DPEPhos in different reactions, which may provide insights into the design of more effective catalysts. Additionally, research on the stability and handling of DPEPhos may lead to improvements in its synthesis and use in chemical reactions.
Métodos De Síntesis
The synthesis of DPEPhos involves the reaction of 4-bromo-1,3-dioxolane with 4-(1,3-dioxolan-2-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction yields DPEPhos as a white solid, which can be further purified using column chromatography.
Aplicaciones Científicas De Investigación
DPEPhos has been widely used in various chemical reactions, including cross-coupling reactions, hydrogenation reactions, and C-H activation reactions. It has been shown to be effective in catalyzing these reactions, leading to high yields and selectivity. DPEPhos has also been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
5660-56-0 |
|---|---|
Nombre del producto |
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H14O4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4,11-12H,5-8H2 |
Clave InChI |
KFYUAUKBIGISTN-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=CC=C(C=C2)C3OCCO3 |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)C3OCCO3 |
Otros números CAS |
5660-56-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




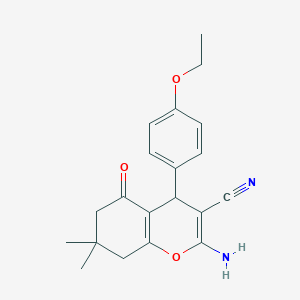
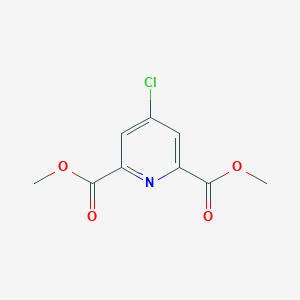
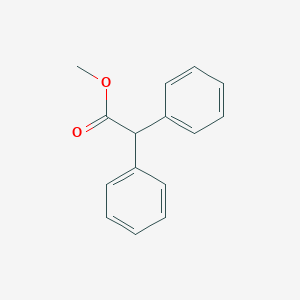

![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)


